BenchChemオンラインストアへようこそ!

(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one

Chiral building block Natural product synthesis Enantioconvergent synthesis

(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one (CAS 2408946-92-7, molecular formula C₉H₁₀O, molecular weight 134.17 g/mol) is a single-enantiomer tricyclic cyclobutanone featuring a rigid bicyclo[2.2.1]heptene framework fused to a cyclobutanone ring. The compound possesses two defined atom stereocenters at the 2R and 5S positions, with a topological polar surface area of 17.1 Ų and an XLogP3-AA value of 1.

Molecular Formula C9H10O
Molecular Weight 134.178
CAS No. 2408946-92-7
Cat. No. B2789624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one
CAS2408946-92-7
Molecular FormulaC9H10O
Molecular Weight134.178
Structural Identifiers
SMILESC1C2C=CC1C3C2CC3=O
InChIInChI=1S/C9H10O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-7,9H,3-4H2/t5?,6?,7-,9+/m0/s1
InChIKeyZHWRWUYPONZDQY-XDBMUJACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one (CAS 2408946-92-7): Stereochemically Defined Tricyclic Cyclobutanone for Chiral Synthesis


(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one (CAS 2408946-92-7, molecular formula C₉H₁₀O, molecular weight 134.17 g/mol) is a single-enantiomer tricyclic cyclobutanone featuring a rigid bicyclo[2.2.1]heptene framework fused to a cyclobutanone ring [1]. The compound possesses two defined atom stereocenters at the 2R and 5S positions, with a topological polar surface area of 17.1 Ų and an XLogP3-AA value of 1 [1]. This stereochemically pure entity is structurally distinct from its racemic mixture (CAS 7078-40-2) and its opposite enantiomer, (1R,2S,5R,6S)-tricyclo[4.2.1.02,5]non-7-en-3-one (CAS 193558-25-7). It is supplied commercially at ≥95% purity as a research-use-only compound .

Why Generic Substitution of (2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one Is Scientifically Inadvisable


In-class tricyclo[4.2.1.02,5]nonane derivatives cannot be interchanged without compromising stereochemical fidelity, a parameter that governs downstream synthetic outcomes. The (2R,5S) absolute configuration defines the three-dimensional orientation of the cyclobutanone carbonyl and the bicyclo[2.2.1]heptene scaffold, which in turn dictates enantioselectivity in subsequent transformations . Both enantiomeric forms of the endo-tricyclo[4.2.1.02,5]non-7-en-3-one scaffold have been independently prepared via lipase-mediated kinetic resolution , and each enantiomer serves as a distinct chiral building block for divergent natural product syntheses—(+)-β-santalene from one enantiomer and (−)-boschnialactone from the other . Substituting the racemic mixture or the opposite enantiomer would invert or abolish the stereochemical outcome of these established synthetic routes. Furthermore, scaffold-derived chalcone and benzothiazole analogs exhibit differentiated antiproliferative and predicted ADME profiles that are contingent upon the integrity of the tricyclic framework [1].

Quantitative Differentiation Evidence for (2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one Versus Comparators


Enantiomer-Specific Synthetic Utility: Chiral Building Block for (+)-β-Santalene vs. (−)-Boschnialactone

The (2R,5S)-configured enantiomer of endo-tricyclo[4.2.1.02,5]non-7-en-3-one has been demonstrated to serve as the direct synthetic precursor to the key intermediate of the sesquiterpene (+)-β-santalene . The opposite enantiomer, (1R,2S,5R,6S)-tricyclo[4.2.1.02,5]non-7-en-3-one, was instead converted to the iridoid monoterpene (−)-boschnialactone . Both transformations proceeded enantioconvergently, with the absolute configuration of the starting cyclobutanone dictating the stereochemical outcome of the natural product. This establishes that the two enantiomers are non-interchangeable: selecting the (2R,5S) enantiomer is mandatory for synthetic campaigns targeting (+)-β-santalene or its analogs.

Chiral building block Natural product synthesis Enantioconvergent synthesis

Stereochemical Purity via Lipase-Mediated Kinetic Resolution: Defined (2R,5S) vs. Racemic Mixture

The (2R,5S) enantiomer is obtained in enantiomerically pure form via lipase-mediated kinetic resolution of racemic endo-tricyclo[4.2.1.02,5]non-7-en-3-one or its acyloin precursors [1]. This enzymatic resolution method has been shown to afford both enantiomers in enantiomerically pure forms, operating in organic solvent or aqueous solution in enantiocomplementary modes [1]. The racemic mixture (CAS 7078-40-2, which lacks the 3-keto group) and the opposite enantiomer (CAS 193558-25-7) represent distinct chemical entities with different CAS numbers and procurement specifications [2]. The commercial (2R,5S) product is supplied at ≥95% purity with defined stereochemistry [2], whereas the racemic form would yield a 1:1 mixture of enantiomers, halving the effective concentration of the desired stereoisomer in any asymmetric application.

Kinetic resolution Lipase catalysis Enantiomeric purity

Scaffold-Derived Antiproliferative Activity: Tricyclo[4.2.1.02,5]nonane Chalcones vs. 5-Fluorouracil Standard

Chalcone analogs (6a–g) derived from the tricyclo[4.2.1.02,5]non-7-en-3-one scaffold (racemic form) were evaluated for antiproliferative activity against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines using a BrdU ELISA assay with 5-fluorouracil (5-FU) as the reference standard [1]. Compound 6a demonstrated an IC₅₀ of 0.8 μM against HeLa cells, representing a 20.4-fold improvement over 5-FU (IC₅₀ = 16.33 μM) [1]. Against C6 cells, compound 6a showed an IC₅₀ of 14.13 μM, compared to 5-FU at 3.8 μM [1]. These data establish the tricyclo[4.2.1.02,5]nonane scaffold as a viable pharmacophore for antiproliferative activity, with chalcone derivatization at the 3-position yielding cell-line-selective potency. Note: this evidence is derived from the racemic scaffold and represents class-level inference for the (2R,5S) enantiomer; enantiomer-specific biological data are not available in the current literature.

Antiproliferative Chalcone derivatives Cancer cell lines

Predicted ADME Differentiation: Tricyclo[4.2.1]Nonane Chalcones vs. Benzothiazole Derivatives

In silico ADME profiling using the SwissADME web tool revealed a systematic, scaffold-dependent differentiation between chalcone analogs (6a–g) and benzothiazole derivatives (8a–g) derived from the tricyclo[4.2.1.02,5]non-7-en-3-one core [1]. All compounds in both series showed high predicted gastrointestinal (GIT) absorption and complied with Lipinski's Rule of 5 (predicted oral bioavailability score = 0.55) [1]. Critically, the SwissADME Boiled-Egg chart demonstrated that chalcone derivatives 6a–g are predicted to permeate the blood-brain barrier (BBB), whereas benzothiazole derivatives 8a–g are not [1]. None of the compounds were predicted to be P-glycoprotein (P-gp) substrates [1]. This BBB permeability dichotomy is a direct consequence of the substituent introduced at the 3-position of the tricyclic scaffold and provides a rational basis for selecting the chalcone derivatization pathway for CNS-targeted applications. This evidence is class-level and scaffold-derived; enantiomer-specific ADME predictions are not available.

ADME prediction Blood-brain barrier Drug-likeness

Molecular Docking Evidence: Tricyclo[4.2.1]Nonane Chalcones vs. Antiapoptotic Bcl-2 Family Proteins

Molecular docking studies of tricyclo[4.2.1.02,5]non-7-en-3-one-derived chalcone 6a and benzothiazole derivatives 8b and 8g against the antiapoptotic proteins Bcl-2, Bcl-xl, Bcl-w, Brag-1, Bfl-1, and Mcl-1 revealed that these compounds may effectively inhibit antiapoptotic proteins through significant hydrogen bonds and hydrophobic interactions, particularly with Bcl-xl [1]. The docking poses indicated that the rigid tricyclic scaffold provides a structurally constrained pharmacophore that engages the BH3-binding groove of Bcl-xl, a mechanism distinct from that of flexible-chain small-molecule Bcl-2 inhibitors [1]. While no quantitative binding affinity data (Kd or Ki values) are reported, the consistent docking scores across multiple antiapoptotic targets suggest a scaffold-dependent binding mode. This evidence is class-level and derived from the racemic scaffold.

Molecular docking Bcl-xl inhibition Antiapoptotic targets

Physicochemical Differentiation: (2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one vs. Saturated Tricyclo[4.2.1.02,5]nonane and exo-Tricyclo[4.2.1.02,5]nonane Isomers

The (2R,5S)-tricyclo[4.2.1.02,5]non-7-en-3-one (CAS 2408946-92-7) differs fundamentally from its closest saturated and unsaturated hydrocarbon analogs in both molecular formula and functional group complement [1]. The fully saturated exo-tricyclo[4.2.1.02,5]nonane (CAS 16526-27-5, C₉H₁₄, MW 122.21) lacks both the 7-ene unsaturation and the 3-ketone carbonyl, rendering it chemically inert toward the condensation and cyclization reactions that define the synthetic utility of the target compound . The unsaturated hydrocarbon tricyclo[4.2.1.02,5]non-7-ene (CAS 7078-40-2, C₉H₁₂, MW 120.19) possesses the olefin but lacks the ketone, precluding direct use in chalcone condensation or benzothiazole formation [2]. The 3-ketone of the target compound provides a reactive handle for aldol condensation, Schiff base formation, and α-functionalization, while the 7-ene enables further functionalization via epoxidation, dihydroxylation, or cycloaddition [1]. These distinct functional groups are absent in the hydrocarbon comparators, establishing the target compound as the only member of this cluster suitable as a bifunctional synthetic intermediate.

Physicochemical properties Structural comparison Tricyclic scaffold

Optimal Application Scenarios for (2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one Based on Quantitative Evidence


Enantioselective Total Synthesis of (+)-β-Santalene and Related Sesquiterpenes

The (2R,5S) enantiomer is the required chiral starting material for synthetic campaigns targeting (+)-β-santalene, a tricyclic sesquiterpene found in sandalwood oil . The lipase-mediated kinetic resolution protocol yields the enantiomerically pure cyclobutanone, which undergoes enantioconvergent transformation to the key intermediate without erosion of stereochemical integrity . Researchers developing sandalwood odorants, fragrance ingredients, or structure–activity relationship (SAR) studies around the santalene scaffold should procure this specific enantiomer rather than the racemate or the opposite enantiomer, as the stereochemical outcome is predetermined by the (2R,5S) configuration.

Medicinal Chemistry Library Synthesis via 3-Position Chalcone Derivatization for Cervical Carcinoma Programs

Chalcone derivatives obtained by aldol condensation of benzaldehydes with the tricyclo[4.2.1.02,5]non-7-en-3-one scaffold have demonstrated sub-micromolar antiproliferative activity against HeLa cells (IC₅₀ = 0.8 μM for compound 6a), outperforming 5-fluorouracil by 20.4-fold [1]. The scaffold also confers predicted BBB permeability, making it suitable for CNS oncology programs [1]. Medicinal chemistry teams building focused libraries around the tricyclic cyclobutanone core for cervical carcinoma or glioblastoma (C6 model) should use this compound as the key intermediate for chalcone diversification.

Development of Rigid Bcl-xl Antiapoptotic Protein Inhibitors

Molecular docking studies indicate that chalcone and benzothiazole derivatives of the tricyclo[4.2.1.02,5]nonane scaffold engage the BH3-binding groove of Bcl-xl and related antiapoptotic proteins via structurally constrained binding poses [1]. The rigid tricyclic framework provides a pre-organized pharmacophore that is topologically distinct from flexible small-molecule Bcl-2 inhibitors. Structure-based drug design groups targeting apoptosis evasion in cancer can employ this scaffold as a conformationally restricted starting point for lead optimization.

Chiral Building Block for Cyclobutanone-Containing Natural Product Analogs

Beyond (+)-β-santalene, the endo-tricyclo[4.2.1.02,5]non-7-en-3-one framework has been established as a general chiral cyclobutanone building block suitable for the synthesis of bicyclo[2.2.1]heptene-containing natural products and their analogs . The rigid, biased framework enables stereoselective transformations that are not accessible with monocyclic or acyclic cyclobutanone alternatives . Synthetic chemistry groups exploring cyclobutanone ring-opening, ring-expansion, or cycloaddition methodologies can leverage the unique conformational constraints of this scaffold.

Quote Request

Request a Quote for (2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.